Plasma Protein Binding: A 5-Fold Lower Bound Fraction Compared to Erythromycin and Roxithromycin
Midecamycin demonstrates a plasma protein-bound fraction of approximately 15%. This is the lowest among major macrolide antibiotics, in stark contrast to erythromycin (80-90% bound) and roxithromycin (95% bound), representing a greater than 5-fold difference in unbound, pharmacologically active drug [1]. This property is shared with josamycin, but differs significantly from spiramycin, which exhibits intermediate binding [1].
| Evidence Dimension | Plasma Protein Binding (Bound Fraction) |
|---|---|
| Target Compound Data | ~15% (midecamycin/josamycin) |
| Comparator Or Baseline | Erythromycin: 80-90%; Roxithromycin: 95%; Spiramycin: intermediate |
| Quantified Difference | >5-fold lower bound fraction vs. erythromycin and roxithromycin |
| Conditions | Therapeutic plasma concentrations in humans |
Why This Matters
A significantly lower protein-bound fraction implies a higher concentration of free, active drug available for tissue penetration and antibacterial activity, a critical factor when selecting a macrolide for assays where protein binding is a confounding variable.
- [1] Periti P, Mazzei T, Mini E, Novelli A. Clinical pharmacokinetic properties of the macrolide antibiotics. Effects of age and various pathophysiological states (Part I). Clin Pharmacokinet. 1989 Apr;16(4):193-214. View Source
